3-Methyl-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]butan-1-one
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Overview
Description
3-Methyl-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]butan-1-one is a synthetic compound that belongs to the class of cathinones Cathinones are a group of synthetic stimulants that are structurally related to the naturally occurring compound cathinone, found in the khat plant
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]butan-1-one typically involves the reaction of 3-methylbutan-1-one with 4-(pyrrolidin-1-yl)piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. Quality control measures are implemented to monitor the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted analogs.
Scientific Research Applications
Chemistry: The compound is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: It is used in biological studies to understand its effects on cellular processes and neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a stimulant or in the treatment of certain neurological disorders.
Mechanism of Action
The mechanism of action of 3-Methyl-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]butan-1-one involves its interaction with neurotransmitter systems in the brain. The compound acts as a reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, producing effects similar to those of other stimulants .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one (α-PiHP): A synthetic cathinone with similar stimulant effects.
4-Fluoro-3-methyl-α-PVP (MFPVP): Another synthetic cathinone with comparable properties.
Uniqueness
3-Methyl-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]butan-1-one is unique due to its specific structural configuration, which influences its pharmacological profile and potency. The presence of both pyrrolidine and piperidine rings in its structure contributes to its distinct interaction with neurotransmitter systems, setting it apart from other similar compounds .
Properties
Molecular Formula |
C14H26N2O |
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Molecular Weight |
238.37 g/mol |
IUPAC Name |
3-methyl-1-(4-pyrrolidin-1-ylpiperidin-1-yl)butan-1-one |
InChI |
InChI=1S/C14H26N2O/c1-12(2)11-14(17)16-9-5-13(6-10-16)15-7-3-4-8-15/h12-13H,3-11H2,1-2H3 |
InChI Key |
OCKYDJQNGKEIPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)N1CCC(CC1)N2CCCC2 |
Origin of Product |
United States |
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